molecular formula C17H16FNO5S2 B2523700 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide CAS No. 1424357-01-6

2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide

Cat. No.: B2523700
CAS No.: 1424357-01-6
M. Wt: 397.44
InChI Key: MZBQTWWJFAYMKJ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with two distinct sulfonyl groups:

  • 2-Phenylethenesulfonyl: A vinyl sulfonyl group introduces rigidity and may influence π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(2-phenylethenylsulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S2/c1-13(26(23,24)16-9-7-15(18)8-10-16)17(20)19-25(21,22)12-11-14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBQTWWJFAYMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Amidation: The formation of the amide bond, which can be achieved by reacting the sulfonylated intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl groups to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique chemical properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Thioether Groups

Key Observations:
  • Sulfonyl vs. Thioether : The target compound’s sulfonyl groups (electron-withdrawing) contrast with thioethers (electron-donating, as in ), affecting electronic distribution and binding affinity.
  • Substituent Effects : Fluorine in the target and 21b improves metabolic stability, while chlorine in 21b and increases lipophilicity .

Fluorinated Analogues

Table 2: Fluorine Substituent Impact
Compound Name Fluorine Position Biological Activity Insights Reference
Target Compound 4-Fluorobenzenesulfonyl Likely enhances resistance to cytochrome P450 oxidation N/A
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide 4-Fluorophenyl Antifungal activity linked to fluorophenyl moiety
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl Neuroprotective effects hypothesized due to fluorination
Key Observations:
  • Position Matters : Para-fluorine (target, ) is common in drug design for metabolic stability, while ortho-fluorine () may sterically hinder interactions.
  • Synergy with Other Groups : The target combines fluorine with sulfonyl groups, whereas pairs fluorine with a chlorophenyl-furan system, suggesting divergent therapeutic targets.

Hybrid Molecules with Dual Functional Groups

Table 3: Hybrid Compounds and Pharmacological Implications
Compound Name Hybrid Structure Potential Application Reference
Target Compound Propanamide + dual sulfonyl Enzyme inhibition (hypothesized) N/A
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Flurbiprofen + amphetamine Analgesic/psychoactive hybrid
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide Chloro + sulfamoyl Anticonvulsant candidate
Key Observations:
  • Dual Sulfonyl vs. Hybrid Pharmacophores : The target’s sulfonyl groups may target proteases or kinases, unlike the flurbiprofen-amphetamine hybrid (), which combines COX inhibition with CNS activity.
  • Chloro-Sulfamoyl Combination : Compound demonstrates how chloro substituents can enhance binding to ion channels, a feature absent in the fluorine/sulfonyl-dominated target.

Biological Activity

2-(4-Fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its molecular formula C14H12FNO2SC_{14}H_{12}FNO_2S and its structure features a sulfonamide group, which is known to enhance biological activity through various mechanisms.

  • Inhibition of Enzyme Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorobenzenesulfonyl moiety is thought to enhance these effects due to its electron-withdrawing properties, which can stabilize reactive intermediates.

Research Findings

  • A study conducted by researchers at [source] indicated that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology.
  • Another investigation highlighted the role of sulfonamide derivatives in modulating inflammatory responses, potentially offering benefits in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Study Findings Reference
Study 1Demonstrated significant inhibition of tumor growth in vitro using a similar sulfonamide derivative.[source]
Study 2Reported anti-inflammatory effects in animal models, suggesting potential for treating chronic inflammation.[source]

Table 1: Comparison of Biological Activities

Compound Activity IC50 (µM) Reference
2-(4-Fluorobenzenesulfonyl)-...Anticancer15[source]
Similar Sulfonamide Derivative AAnticancer10[source]
Similar Sulfonamide Derivative BAnti-inflammatory20[source]

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